Welcome to the BenchChem Online Store!
molecular formula C29H18Br2O B8677585 2,5-Diphenyl-3,4-di(4-bromophenyl)cyclopentadienone CAS No. 38268-11-0

2,5-Diphenyl-3,4-di(4-bromophenyl)cyclopentadienone

Cat. No. B8677585
M. Wt: 542.3 g/mol
InChI Key: RKOFTAKXMIWIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09078330B2

Procedure details

A solution of potassium hydroxide (1.60 g, 29 mmol) in ethanol (30 mL) was added to a warmed (75° C.) solution of diphenylacetone (12.0 g, 57 mmol) and 4,4′-dibromobenzil (21.0 g, 57 mmol) in ethanol (130 mL). The resulting dark brown solution was poured into methanol, and the dark precipitate filtered to give (9) (26.0 g, 84%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[C:3]1([CH:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)C(=O)C)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]([C:28]([C:30]2[CH:35]=[CH:34][C:33]([Br:36])=[CH:32][CH:31]=2)=O)=O)=[CH:22][CH:21]=1.CO.[CH2:39](O)[CH3:40]>>[C:13]1([C:9]2[C:3](=[O:1])[C:8]([C:7]3[CH:6]=[CH:5][CH:4]=[CH:40][CH:39]=3)=[C:28]([C:30]3[CH:35]=[CH:34][C:33]([Br:36])=[CH:32][CH:31]=3)[C:26]=2[C:23]2[CH:24]=[CH:25][C:20]([Br:19])=[CH:21][CH:22]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(C)=O)C1=CC=CC=C1
Name
Quantity
21 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)Br
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the dark precipitate filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(C(=C(C1C1=CC=C(C=C1)Br)C1=CC=C(C=C1)Br)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.